molecular formula C12H15NO B7544004 N-[(4-methylphenyl)methyl]cyclopropanecarboxamide

N-[(4-methylphenyl)methyl]cyclopropanecarboxamide

Cat. No. B7544004
M. Wt: 189.25 g/mol
InChI Key: KXRUMRDZJLCMJD-UHFFFAOYSA-N
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Description

N-[(4-methylphenyl)methyl]cyclopropanecarboxamide, also known as MPCC, is a chemical compound that has been extensively studied for its potential therapeutic applications in the field of neuroscience. MPCC is a cyclopropane derivative that has been shown to exhibit neuroprotective properties and has been investigated as a potential treatment for various neurodegenerative disorders such as Alzheimer's disease, Parkinson's disease, and Huntington's disease.

Mechanism of Action

The exact mechanism of action of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide is not fully understood, but it is believed to exert its neuroprotective effects through multiple pathways. This compound has been shown to activate the Nrf2/ARE pathway, which is responsible for regulating the expression of antioxidant and detoxifying enzymes. This compound has also been shown to inhibit the activation of microglia, which are immune cells in the brain that can contribute to neuroinflammation and neurodegeneration.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects in neuronal cells. This compound has been shown to increase the expression of antioxidant enzymes such as catalase and superoxide dismutase, which can protect against oxidative stress. This compound has also been shown to reduce the expression of pro-inflammatory cytokines such as TNF-α and IL-1β, which can contribute to neuroinflammation and neurodegeneration.

Advantages and Limitations for Lab Experiments

One advantage of using N-[(4-methylphenyl)methyl]cyclopropanecarboxamide in lab experiments is that it has been extensively studied and has been shown to exhibit consistent neuroprotective effects across various experimental models. However, one limitation of using this compound is that its mechanism of action is not fully understood, which can make it difficult to design experiments that specifically target its neuroprotective properties.

Future Directions

There are several future directions for research on N-[(4-methylphenyl)methyl]cyclopropanecarboxamide. One direction is to further investigate its mechanism of action and identify specific molecular targets that mediate its neuroprotective effects. Another direction is to investigate its potential therapeutic applications in other neurodegenerative disorders such as amyotrophic lateral sclerosis (ALS) and multiple sclerosis (MS). Additionally, there is a need for more clinical trials to investigate the safety and efficacy of this compound in humans.

Synthesis Methods

The synthesis of N-[(4-methylphenyl)methyl]cyclopropanecarboxamide involves the reaction of 4-methylbenzylamine with cyclopropanecarboxylic acid chloride in the presence of a base such as triethylamine. The resulting product is then purified through various techniques such as column chromatography and recrystallization.

Scientific Research Applications

N-[(4-methylphenyl)methyl]cyclopropanecarboxamide has been extensively studied for its potential therapeutic applications in the field of neuroscience. Various studies have shown that this compound exhibits neuroprotective properties by reducing oxidative stress, inflammation, and apoptosis in neuronal cells. This compound has also been shown to improve cognitive function and memory in animal models of Alzheimer's disease and Parkinson's disease.

properties

IUPAC Name

N-[(4-methylphenyl)methyl]cyclopropanecarboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15NO/c1-9-2-4-10(5-3-9)8-13-12(14)11-6-7-11/h2-5,11H,6-8H2,1H3,(H,13,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KXRUMRDZJLCMJD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)C2CC2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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